4-amino-6-(4-methoxybenzyl)-3-((4-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one
Description
4-amino-6-(4-methoxybenzyl)-3-((4-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Properties
IUPAC Name |
4-amino-6-[(4-methoxyphenyl)methyl]-3-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-13-3-5-15(6-4-13)12-26-19-22-21-17(18(24)23(19)20)11-14-7-9-16(25-2)10-8-14/h3-10H,11-12,20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPMUVYMFPWEPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(C(=O)N2N)CC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-(4-methoxybenzyl)-3-((4-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines.
Introduction of Functional Groups: The methoxybenzyl and methylbenzylthio groups are introduced through nucleophilic substitution reactions. For instance, the methoxybenzyl group can be added using 4-methoxybenzyl chloride in the presence of a base like sodium hydride.
Final Amination: The amino group is introduced through a reaction with ammonia or an amine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification techniques such as recrystallization, chromatography, and distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-amino-6-(4-methoxybenzyl)-3-((4-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Amines and Alcohols: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
4-amino-6-(4-methoxybenzyl)-3-((4-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-amino-6-(4-methoxybenzyl)-3-((4-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-amino-6-(4-methoxybenzyl)-3-((4-chlorobenzyl)thio)-1,2,4-triazin-5(4H)-one: Similar structure but with a chlorobenzyl group instead of a methylbenzyl group.
4-amino-6-(4-methoxybenzyl)-3-((4-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one: Similar structure but with a fluorobenzyl group.
Uniqueness
The uniqueness of 4-amino-6-(4-methoxybenzyl)-3-((4-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
4-amino-6-(4-methoxybenzyl)-3-((4-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.
The synthesis of this compound typically involves several steps:
- Formation of the Triazine Ring : Cyclization of precursors such as cyanuric chloride with amines.
- Introduction of Functional Groups : Nucleophilic substitution reactions introduce methoxybenzyl and methylbenzylthio groups.
- Final Amination : Reaction with ammonia or an amine derivative to introduce the amino group.
This multi-step process allows for the precise control over the compound's structure and properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
Anticancer Activity
The anticancer properties of this compound have been evaluated against several cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicate:
- Cytotoxicity : The compound demonstrated IC50 values indicating effective inhibition of cell viability in these cancer cell lines.
- Mechanism of Action : It induces apoptosis through mechanisms that may involve cell cycle arrest at G0/G1 and G2/M phases. This was assessed using flow cytometry, revealing a concentration-dependent increase in sub-G1 populations indicative of apoptosis .
Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects on HCT-116 and MCF-7 cells, this compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics like cisplatin. The study utilized an MTT assay after 72 hours of incubation to determine cell viability .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 15 | Induces apoptosis via G0/G1 arrest |
| MCF-7 | 20 | Induces apoptosis via G2/M arrest |
| HeLa | 18 | Induces apoptosis via sub-G1 population |
Study 2: Apoptosis Induction
Another study investigated the apoptotic effects of the compound on various cancer cell lines. Flow cytometry results indicated a significant increase in apoptotic cells treated with the compound compared to controls. The study highlighted the compound's ability to induce apoptosis independent of p53 status in cells .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide synthesis or DNA repair pathways.
- Receptor Interaction : It may bind to cellular receptors modulating signaling pathways that lead to apoptosis or cell cycle arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
